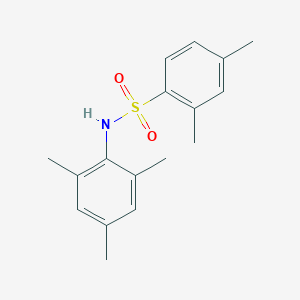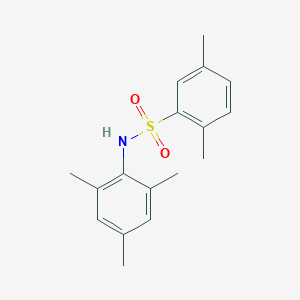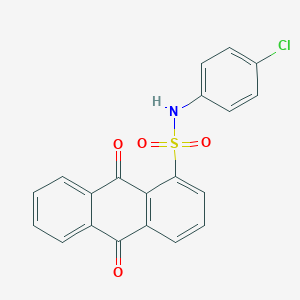
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide, also known as MPBS, is a sulfonamide compound that has shown potential in scientific research applications. It is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This receptor is involved in the regulation of various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has been shown to increase sigma-1 receptor activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has also been shown to increase the expression of certain proteins involved in cell survival, such as Bcl-2 and Akt. In addition, 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has several advantages for lab experiments, including its high purity and solubility in organic solvents. It is also relatively stable and has a long shelf life. However, it is important to note that 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has not been extensively studied in vivo and its effects may differ from those observed in vitro. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide.
Orientations Futures
There are several potential future directions for research on 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide. One area of interest is the potential use of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide may also have potential in the treatment of other conditions, such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide involves a multi-step process that starts with the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride and phenethylamine. This reaction yields 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide, which is then purified through recrystallization. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has been studied for its potential in scientific research applications, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein involved in the regulation of neurotransmitter release and calcium signaling. 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuronal damage.
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-12-15(8-9-16(13)20-2)21(18,19)17-11-10-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUVOURTNHBZGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B411105.png)
![Methyl 4-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B411106.png)

![Methyl 4-{[(9,10-dioxo-9,10-dihydro-1-anthracenyl)sulfonyl]amino}benzoate](/img/structure/B411108.png)
![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)

![Methyl 4-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411112.png)



![2-oxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B411116.png)


![N~6~,N~8~-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411126.png)